molecular formula C10H11N5O B15272233 2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide

2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide

Cat. No.: B15272233
M. Wt: 217.23 g/mol
InChI Key: CLPPOQUQLJHMBZ-UHFFFAOYSA-N
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Description

2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide typically involves the reaction of 4-(1H-1,2,4-triazol-1-yl)aniline with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline attacks the carbon of the chloroacetic acid, leading to the formation of the acetamide linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could produce a variety of derivatives with different functional groups attached to the nitrogen atom.

Mechanism of Action

The mechanism by which 2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in cell proliferation pathways, leading to the induction of apoptosis in cancer cells . The triazole ring can also participate in hydrogen bonding and other interactions that enhance its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide is unique due to its specific combination of the triazole ring and the acetamide linkage, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and other research areas .

Properties

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

2-amino-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C10H11N5O/c11-5-10(16)14-8-1-3-9(4-2-8)15-7-12-6-13-15/h1-4,6-7H,5,11H2,(H,14,16)

InChI Key

CLPPOQUQLJHMBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN)N2C=NC=N2

Origin of Product

United States

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